molecular formula C14H19N3O3 B2920645 N-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide CAS No. 1904217-73-7

N-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2920645
CAS No.: 1904217-73-7
M. Wt: 277.324
InChI Key: HUVVMAFIOIGIDE-UHFFFAOYSA-N
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Description

N-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the context of kinase inhibition. Its structure, featuring a pyrrolidine core linked to a 6-methylpyridin-2-yl group and an acetamide moiety, is characteristic of scaffolds designed to target adenosine triphosphate (ATP)-binding sites of protein kinases. This compound has been identified in patent literature as a key intermediate or active entity in the development of novel therapeutic agents. For instance, it is described in patents held by companies like Cellular Genomics relating to the treatment of Jak-kinase mediated disorders, indicating its potential role as a Janus kinase (JAK) inhibitor. JAK enzymes are critical components of cytokine signaling pathways, and their dysregulation is implicated in a range of autoimmune diseases and cancers. Researchers utilize this compound to study intracellular signal transduction mechanisms and to probe the structure-activity relationships (SAR) necessary for optimizing potency and selectivity against specific kinase targets. Its value extends to high-throughput screening assays and as a building block for the synthesis of more complex molecules in drug discovery programs aimed at inflammatory and oncological indications.

Properties

IUPAC Name

N-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10-4-3-5-13(16-10)20-12-6-7-17(9-12)14(19)8-15-11(2)18/h3-5,12H,6-9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVVMAFIOIGIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound recognized for its unique structural features, including a pyridin-2-yl group and a pyrrolidine moiety. This compound belongs to the class of N-heterocycles, which are prevalent in pharmaceuticals due to their diverse biological activities. The compound's structure comprises an acetamide functional group linked to an ethylene unit, further connected to a pyrrolidine ring substituted with a 6-methylpyridin-2-yl ether .

Structural Characteristics

The molecular formula for this compound is C15H19N3O4C_{15}H_{19}N_{3}O_{4}, with a molecular weight of 305.33 g/mol. The compound features several functional groups that contribute to its biological activity, including:

Functional Group Description
AcetamideProvides solubility and bioavailability
PyrrolidineContributes to the compound's interaction with biological targets
PyridineEnhances pharmacological properties

Synthesis

The synthesis of this compound typically involves multi-step reactions, employing various reagents such as oxidizing agents and reducing agents. Optimizations in industrial settings may enhance yield and purity through automated synthesis techniques .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, pyrrolidine derivatives have demonstrated significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values for these derivatives often fall below 1 µg/mL for potent antifungal activity .

Case Study: Antibacterial Activity

In vitro tests have shown that certain pyrrolidine derivatives can inhibit the growth of harmful bacteria, including Escherichia coli and Staphylococcus aureus. For example, one derivative exhibited MIC values ranging from 4.69 to 22.9 µM against various bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. Compounds with electron-donating or electron-withdrawing groups on the pyrrolidine ring showed varying degrees of antibacterial activity, indicating that subtle changes in molecular structure can significantly affect bioactivity .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds reveals insights into their unique properties and biological activities:

Compound Name Structural Features Unique Properties
N-(pyridin-2-yl)acetamideContains a pyridine ringFound in numerous pharmaceuticals
6-Methylpyridin-2-carboxylic acidCarboxylic acid derivativeExhibits different reactivity due to carboxylic acid
4,6-Dimethylpyrimidin-2-amidePyrimidine structureShows distinct biological activity patterns

These compounds illustrate the diversity within the class of N-substituted heterocycles and highlight the specific biological activities and potential applications of this compound .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

Imidazolidinone-Based Analogues
  • Compound: 2-(3-(2-Methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(6-methylpyridin-2-yl)acetamide (CAS 1257547-26-4) Key Differences: Replaces the pyrrolidine ring with an imidazolidinone core and introduces a 2-methoxyphenyl substituent. The methoxy group could alter lipophilicity (higher logP) and metabolic stability .
Fused-Ring Systems
  • Compound : 2-(4-Methyl-1,3,6-trioxo-2-phenyloctahydro-1H-4,7-epithiopyrrolo[3,4-c]pyridin-7-yl)-N-phenylacetamide (1a)
    • Key Differences : Features a fused pyrrolo[3,4-c]pyridine core with sulfur (epithio) and additional carbonyl groups.
    • Implications : The sulfur atom may confer redox activity or modulate electronic properties, while the fused system could enhance planar stacking interactions with biological targets .
Quinazoline Derivatives
  • Compound: N-(4-ethylphenyl)-2-((3-(4-(N-(2-((4-ethylphenyl)amino)-2-oxoethyl)sulfamoyl)phenyl)-8-methoxy-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (4g) Key Differences: Incorporates a quinazoline core with sulfonamide and thioether linkages. The thioether group may influence solubility and oxidative stability .

Substituent Effects

Pyridine Substituents
  • Compound: 2-(3-(4-((1H-Indazol-5-yl)amino)-6-(dimethylamino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 122) Key Differences: Replaces the 6-methylpyridine with a dimethylaminopyrimidine-indazole system. Implications: The pyrimidine-indazole moiety may enhance DNA intercalation or kinase affinity, while the isopropyl group could reduce solubility compared to the methylpyridine in the target compound .
Acetamide Modifications
  • Compound: 2-([1,1'-Biphenyl]-4-yl)-N-(2-(butylamino)-1-(4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl)-2-oxoethyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide (H4) Key Differences: Substitutes the pyrrolidine-pyridine system with a biphenyl group and introduces a butylamino-pyrrolidinylpropyl chain. Implications: Increased lipophilicity from the biphenyl group may enhance blood-brain barrier penetration, while the tertiary amine could improve bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Imidazolidinone Analogue Quinazoline Derivative
Molecular Weight (g/mol) ~350 (estimated) ~340 ~650
logP (Predicted) ~1.8 ~2.5 ~3.2
Hydrogen Bond Acceptors 5 6 10
Solubility Moderate (pyridine) Low (methoxyphenyl) Low (quinazoline-thioether)

Key Observations :

  • The target compound’s 6-methylpyridine group likely improves aqueous solubility compared to methoxyphenyl or quinazoline-based analogues.
  • Higher logP in analogues with aromatic substituents (e.g., biphenyl in H4 ) may correlate with prolonged half-life but increased metabolic complexity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)acetamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with substitution reactions using pyridine derivatives (e.g., 6-methylpyridin-2-ol) and pyrrolidinone intermediates under alkaline conditions to introduce the pyrrolidin-1-yl moiety .
  • Step 2 : Perform acylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to attach the acetamide group .
  • Optimization : Use coupling reagents like EDCI for efficient condensation and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., CH₂Cl₂ or MeOH gradients) to improve yield .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions (e.g., pyridinyloxy and acetamide groups) .
  • Mass Spectrometry (MS) : Use ESI/APCI-MS to validate molecular weight and fragmentation patterns .
  • Chromatography : Employ HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H317) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • First Aid : For skin exposure, wash immediately with soap/water; for ingestion, seek medical attention (GHS H302) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for pyrrolidin-1-yl substitutions?

  • Methodology :

  • Density Functional Theory (DFT) : Model transition states and intermediates to identify energetically favorable pathways (e.g., nucleophilic substitution vs. radical mechanisms) .
  • Comparative Analysis : Cross-validate computational results with experimental kinetic data (e.g., reaction rates under varying pH/temperature) .

Q. What strategies are effective in optimizing the compound’s bioactivity against Gram-negative bacteria while minimizing cytotoxicity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens on the phenyl ring) to enhance membrane penetration .
  • In Vitro Assays : Test MIC values against E. coli and P. aeruginosa using broth microdilution .
  • Cytotoxicity Screening : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be systematically addressed during structural elucidation?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .
  • Isotopic Labeling : Synthesize deuterated analogs to confirm proton assignments .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

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